2-Buten-1-one, 2-amino-1-phenyl-
CAS No.: 115975-53-6
Cat. No.: VC0219269
Molecular Formula: C10H11NO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115975-53-6 |
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Molecular Formula | C10H11NO |
Molecular Weight | 0 |
Introduction
Chemical Structure and Nomenclature
Structural Identification
2-Buten-1-one, 2-amino-1-phenyl- represents a phenyl ketone derivative with a 4-carbon chain containing a double bond and an amino group at the second carbon position. This structure differentiates it from the more commonly documented 3-amino-1-phenyl isomer. The molecular arrangement consists of a phenyl group attached to a carbonyl group, which is connected to a butene chain with an amino group substitution.
Isomeric Variants
The compound belongs to a family of amino-substituted phenyl butanones. A closely related isomer is 2-Buten-1-one, 3-amino-1-phenyl- (also known as 3-amino-1-phenylbut-2-en-1-one), which features the amino group at the third carbon position rather than the second . Another structural relative is 2-Amino-1-phenyl-1-butanone, which lacks the double bond characteristic of the butene structure .
Physical and Chemical Properties
Physical Characteristics
While specific data for 2-amino-1-phenyl-2-buten-1-one is limited, properties can be estimated based on similar compounds. The 3-amino isomer exists as a solid with specific physical properties . From structurally related compounds, we can infer potential physical characteristics.
Spectroscopic Properties
Spectroscopic data would be valuable for precise identification and characterization of this compound. Related phenylbutanone derivatives typically display characteristic infrared absorption bands for the carbonyl group, amino functionality, and aromatic rings. The 3-amino isomer has been characterized through crystallographic studies as mentioned in thermochemical investigations .
Thermodynamic Properties
Thermodynamic data for closely related structures provides insight into potential properties of the 2-amino variant. For the 3-amino isomer, the enthalpy of sublimation (ΔₛᵤₕH°) has been reported as 26.15 ± 0.50 kcal/mol .
Synthesis Methods and Reactions
Chemical Reactivity
Amino-substituted phenyl ketones typically exhibit reactivity patterns associated with:
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The nucleophilic amino group
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The electrophilic carbonyl functionality
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The conjugated system involving the double bond
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The aromatic phenyl ring
These functional groups enable various transformation possibilities including condensation reactions, reductions, oxidations, and nucleophilic additions.
Applications and Significance
Chemical Intermediates
Compounds with this structural framework often serve as valuable intermediates in organic synthesis, particularly for the construction of:
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Heterocyclic compounds
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Modified chalcones
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β-amino ketone derivatives
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Potential building blocks for more complex bioactive molecules
Research Applications
The thermochemical and crystallographic properties of related compounds like the 3-amino variant have been studied to understand fundamental aspects of molecular structure and energetics . Similar investigations for the 2-amino isomer would contribute to the broader understanding of structure-property relationships in this class of compounds.
Comparative Analysis with Related Compounds
Structural Comparison
The positioning of the amino group at C-2 versus C-3 represents a significant structural difference that would affect the compound's properties. In the 3-amino isomer, the amino group is conjugated with both the carbonyl and the double bond, creating a specific electronic environment. In contrast, the 2-amino positioning would create a different electronic distribution and potentially different chemical behavior.
Property Differences
Property | Value | Unit |
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Gibbs free energy of formation (ΔfG°) | 97.03 | kJ/mol |
Enthalpy of formation (ΔfH° gas) | -8.56 | kJ/mol |
Enthalpy of fusion (ΔfusH°) | 17.50 | kJ/mol |
Enthalpy of vaporization (ΔvapH°) | 46.83 | kJ/mol |
LogP octanol/water | 2.445 |
These values from Joback calculations provide insight into the base structure's properties before amino substitution.
Research Methods for Further Characterization
Analytical Techniques
Further characterization of 2-Buten-1-one, 2-amino-1-phenyl- would benefit from:
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Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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X-ray crystallography for absolute structural determination
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Thermal analysis methods (DSC, TGA) for thermodynamic properties
Computational Approaches
Computational chemistry methods could predict properties in the absence of experimental data:
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Molecular orbital calculations for electronic properties
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Molecular dynamics simulations for conformational analysis
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Predictive models for physicochemical properties based on structural features
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Quantitative structure-property relationship (QSPR) studies
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